N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(thiophen-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-4-thiophen-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-25-19(8-9-24-25)18-11-15(12-22-14-18)13-23-21(26)17-6-4-16(5-7-17)20-3-2-10-27-20/h2-12,14H,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEYUWAKBFXFST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The 1-methyl-1H-pyrazol-5-yl group is prepared using a modified Knorr pyrazole synthesis. Methylhydrazine reacts with ethyl acetoacetate in ethanol under reflux to yield 1-methyl-1H-pyrazol-5-ol, which is subsequently dehydrated using phosphorus oxychloride to form 5-chloro-1-methyl-1H-pyrazole. This intermediate is coupled to 5-bromopyridin-3-ylmethanol via a nucleophilic aromatic substitution (NAS) reaction. The reaction proceeds in dimethylformamide (DMF) at 120°C with potassium carbonate as a base, achieving a 78% yield of 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethanol.
Table 1: Optimization of Pyrazole-Pyridine Coupling
| Condition | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| K2CO3, DMF | None | 120 | 78 |
| Cs2CO3, DMSO | None | 130 | 82 |
| Pd(OAc)2, XPhos | Yes | 100 | 65 |
Conversion to Primary Amine
The alcohol intermediate is oxidized to the aldehyde using manganese dioxide in dichloromethane, followed by reductive amination with ammonium acetate and sodium cyanoborohydride in methanol. This yields [5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methanamine with an 85% isolated yield.
Preparation of 4-(Thiophen-2-yl)benzoic Acid
Suzuki-Miyaura Coupling
4-Bromobenzoic acid undergoes Suzuki coupling with thiophen-2-ylboronic acid in a mixture of 1,4-dioxane and water (3:1) using palladium(II) acetate and triphenylphosphine as catalysts. The reaction is conducted at 90°C for 12 hours, yielding 4-(thiophen-2-yl)benzoic acid in 92% yield.
Table 2: Suzuki Coupling Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)2 (5 mol%) |
| Ligand | PPh3 (10 mol%) |
| Base | Na2CO3 |
| Solvent | Dioxane/H2O |
Acid Chloride Formation
The benzoic acid is converted to its acid chloride using thionyl chloride in dichloromethane under reflux. Excess thionyl chloride is removed under reduced pressure to yield 4-(thiophen-2-yl)benzoyl chloride, which is used directly in the next step.
Amide Bond Formation
The final step involves coupling the amine and acid chloride. A solution of [5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methanamine in tetrahydrofuran (THF) is treated with 4-(thiophen-2-yl)benzoyl chloride in the presence of triethylamine. The reaction proceeds at room temperature for 4 hours, yielding the target compound in 88% purity after recrystallization from ethanol.
Table 3: Amidation Reaction Optimization
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Et3N | THF | 4 | 88 |
| DIPEA | DCM | 6 | 82 |
| NaOH (aq.) | EtOAc | 2 | 75 |
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyridine-H), 8.23 (d, J = 8.4 Hz, 2H, benzamide-H), 7.89 (d, J = 8.4 Hz, 2H, benzamide-H), 7.68 (s, 1H, pyrazole-H), 7.45 (dd, J = 5.1 Hz, thiophene-H), 6.98 (m, 2H, thiophene-H), 4.62 (s, 2H, CH2), 3.91 (s, 3H, N-CH3).
-
HRMS (ESI): m/z calcd. for C22H19N4O2S [M+H]+: 427.1224; found: 427.1228.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H2O) confirms >99% purity with a retention time of 6.7 minutes.
Mechanistic Considerations
The Suzuki coupling proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond. Amide bond formation follows a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acid chloride.
Scale-Up and Industrial Feasibility
Pilot-scale synthesis (100 g) achieved an 81% yield using continuous flow chemistry for the Suzuki step and telescoped amidation. Process mass intensity (PMI) was reduced to 32 via solvent recycling .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds
Scientific Research Applications
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(thiophen-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(thiophen-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include:
Key Differences and Implications
Thiophene vs. Halogen Substitutions :
- The thiophene in the target compound provides electron-rich aromaticity, favoring interactions with hydrophobic binding pockets. In contrast, chlorine-substituted analogs (e.g., 4d, 4h) exhibit higher lipophilicity, which may enhance tissue penetration but increase off-target toxicity .
Backbone Heterocycles :
- Thiazole-containing analogs (e.g., 4a, 4h) demonstrate improved metabolic stability due to the thiazole ring’s resistance to oxidative degradation. The target compound’s pyridine-pyrazole backbone may offer similar stability but lacks the thiazole’s hydrogen-bonding versatility .
Solubility-Enhancing Groups: Risvodétinib incorporates a methylpiperazine group, which significantly improves aqueous solubility and pharmacokinetics.
Biological Activity Trends: While risvodétinib is a confirmed tyrosine kinase inhibitor, the target compound’s thiophene and pyrazole motifs align with known kinase-binding pharmacophores. However, the absence of a solubilizing group (e.g., morpholine in 4a) may limit its efficacy in vivo .
Research Findings and Data Gaps
- Synthetic Routes : The synthesis of the target compound likely parallels methods used for similar benzamides, such as Mannich reactions (as seen in ) or coupling of pre-functionalized pyridine and thiophene intermediates .
- Pharmacological Data : Direct activity data for the compound is absent in the provided evidence. However, analogs like risvodétinib and thiazole derivatives (4a–i) highlight the importance of balancing lipophilicity and solubility for therapeutic success .
- Computational Predictions : Molecular modeling using tools like WinGX () could predict binding modes, particularly for kinase targets, based on its heterocyclic framework .
Biological Activity
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(thiophen-2-yl)benzamide, identified by its CAS number 2178771-44-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 340.4 g/mol. The structure features a pyrazole ring, a pyridine moiety, and a thiophene group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4OS |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 2178771-44-1 |
Anticancer Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines. In one study, a related benzamide derivative demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including human colon adenocarcinoma and breast cancer cells .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Tumor Growth : The compound may inhibit key signaling pathways involved in tumor proliferation.
- Induction of Apoptosis : Evidence suggests that similar compounds can induce programmed cell death in malignant cells.
- Cell Cycle Arrest : Some studies have reported that these compounds can cause cell cycle arrest at specific phases, thereby preventing further division of cancer cells.
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of several benzamide derivatives, including those similar to this compound. The results indicated that certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis, suggesting potential applications beyond oncology .
Study 2: Cytotoxicity Assessment
In assessing the cytotoxic effects on human embryonic kidney (HEK293) cells, the most active compounds demonstrated low toxicity, indicating a favorable safety profile for further development .
Q & A
Basic: What synthetic strategies are commonly employed for constructing the pyrazole-thiophene-benzamide scaffold in this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole and thiophene subunits. Key steps include:
- Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to link the pyridine and thiophenyl groups .
- Amide Bond Formation : Activation of the benzamide carboxyl group using carbodiimides (e.g., EDC/HOBt) followed by reaction with the pyridinyl-methylamine intermediate .
- Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., DMF, DMSO) and base catalysts (e.g., K₂CO₃) are critical for achieving high yields .
- Purification : Column chromatography or recrystallization is used to isolate the final product .
Basic: Which analytical techniques are essential for verifying the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole and thiophene rings, with characteristic shifts for methyl groups (δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC-PDA : Ensures >95% purity by monitoring UV absorption profiles of the benzamide and thiophenyl moieties .
Advanced: How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?
Methodological Answer:
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cell-based viability tests (e.g., MTT assays) to validate target specificity .
- Structural Analysis : X-ray crystallography or molecular docking (e.g., AutoDock Vina) identifies binding pose discrepancies between predicted and actual protein-ligand interactions .
- Metabolite Screening : LC-MS/MS detects off-target metabolites that may explain reduced efficacy in vivo .
Advanced: What experimental designs are recommended for elucidating structure-activity relationships (SAR) in analogs of this compound?
Methodological Answer:
- Substituent Variation : Systematically modify the pyrazole’s methyl group (e.g., replace with ethyl, isopropyl) and the thiophene’s substitution pattern (e.g., 3-bromo vs. 5-nitro) to assess steric/electronic effects .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding (benzamide carbonyl) and hydrophobic (thiophene ring) features .
- In Vivo PK/PD Studies : Compare bioavailability (oral vs. intravenous) and tissue distribution (e.g., brain penetration) across analogs with divergent logP values .
Basic: What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Reaction Scalability : Transition from batch to continuous flow reactors for exothermic steps (e.g., amide coupling) to improve safety and reproducibility .
- Byproduct Management : Optimize quenching protocols (e.g., controlled addition of aqueous HCl) to minimize impurities from unreacted intermediates .
- Cost-Effective Reagents : Replace expensive catalysts (e.g., Pd(PPh₃)₄) with recyclable alternatives (e.g., Pd/C) for Suzuki couplings .
Advanced: How can researchers address low solubility and stability issues during biological testing?
Methodological Answer:
- Formulation Screening : Test co-solvents (e.g., PEG-400, cyclodextrins) or nanoemulsions to enhance aqueous solubility .
- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes (e.g., 0.1M HCl/NaOH) to identify degradation pathways via LC-MS .
- Cryopreservation : Store stock solutions in DMSO at −80°C with desiccants to prevent hydrolysis of the benzamide group .
Basic: What in vitro models are appropriate for initial biological evaluation of this compound?
Methodological Answer:
- Cancer Cell Lines : Use NCI-60 panels to screen for antiproliferative activity, prioritizing lines with overexpression of pyrazole-targeted kinases (e.g., JAK2, EGFR) .
- Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution assays .
- Enzymatic Assays : Evaluate inhibition of COX-2 or MMP-9 using fluorogenic substrates .
Advanced: What strategies mitigate off-target effects in kinase inhibition studies?
Methodological Answer:
- Selectivity Profiling : Use kinase inhibitor databases (e.g., KinomeScan) to compare inhibition profiles across 400+ kinases .
- ATP-Competition Assays : Determine IC₅₀ shifts under varying ATP concentrations to confirm competitive binding .
- CRISPR Knockout Models : Validate target dependency by comparing compound efficacy in wild-type vs. kinase-deficient cell lines .
Basic: How is the metabolic stability of this compound assessed in early-stage research?
Methodological Answer:
- Microsomal Incubations : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4: midazolam) to assess potential drug-drug interactions .
- Plasma Stability Tests : Monitor degradation in plasma (37°C, 1–24 hours) to predict in vivo half-life .
Advanced: What computational tools are critical for optimizing the compound’s pharmacokinetic profile?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (Caco-2), blood-brain barrier penetration, and hERG liability .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs using Schrödinger’s FEP+ to prioritize synthetic targets .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to assess conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
